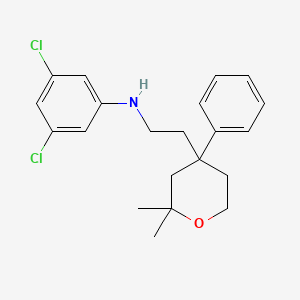
Icmt-IN-34
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-34 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. ICMT plays a crucial role in the final step of the prenylation process, which is essential for the proper localization and function of several oncogenic proteins, including members of the Ras family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
The industrial production of Icmt-IN-34 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Icmt-IN-34 primarily undergoes inhibition reactions with ICMT. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as methylating agents and tetrahydropyranyl derivatives. The reaction conditions include controlled temperatures and the use of specific solvents to facilitate the methylation process .
Major Products Formed
The major product formed from the synthesis of this compound is the inhibitor itself, which is characterized by its high potency against ICMT with an IC50 value of 0.17 μM .
Aplicaciones Científicas De Investigación
Icmt-IN-34 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Icmt-IN-34 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue. This inhibition disrupts the proper localization and function of prenylated proteins, including members of the Ras family, which are critical for cell proliferation and survival . The molecular targets and pathways involved include the Ras signaling pathway, which is implicated in various types of cancers .
Comparación Con Compuestos Similares
Similar Compounds
Cysmethynil: Another ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT inhibitors: Developed by optimizing cysmethynil, these compounds exhibit varying degrees of potency and selectivity against ICMT.
Uniqueness of Icmt-IN-34
This compound is unique due to its high potency (IC50 = 0.17 μM) and specificity for ICMT. Its chemical structure, which includes methylated tetrahydropyranyl derivatives, distinguishes it from other ICMT inhibitors . Additionally, its effectiveness in inhibiting the post-translational modification of oncogenic proteins makes it a valuable tool in cancer research and drug development .
Propiedades
Fórmula molecular |
C21H25Cl2NO |
|---|---|
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C21H25Cl2NO/c1-20(2)15-21(9-11-25-20,16-6-4-3-5-7-16)8-10-24-19-13-17(22)12-18(23)14-19/h3-7,12-14,24H,8-11,15H2,1-2H3 |
Clave InChI |
YPVBILGUWVNBPI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCNC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)
![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)
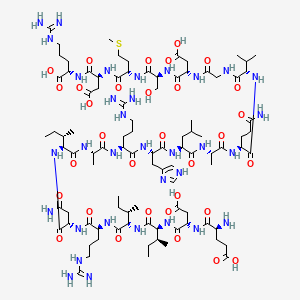
![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
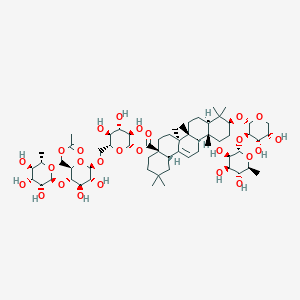
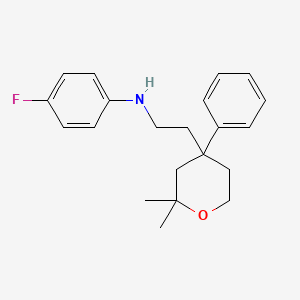
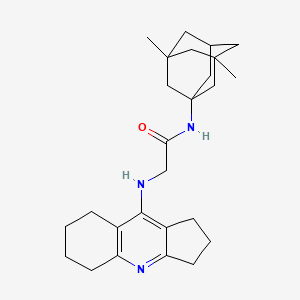
![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
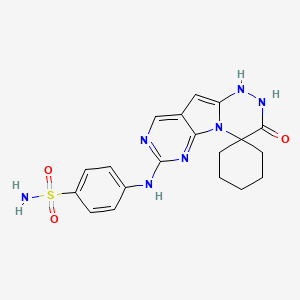
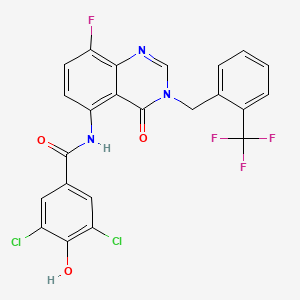
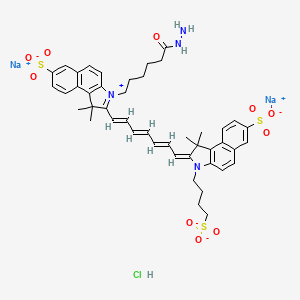
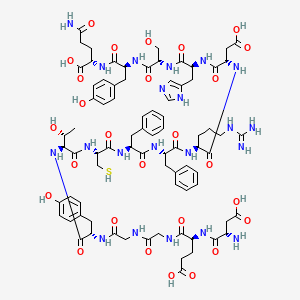
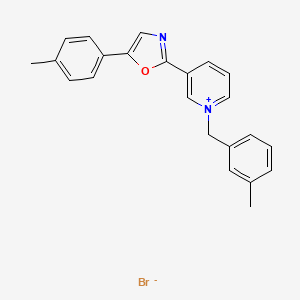
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
